2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
“2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a biochemical used for proteomics research . It has a molecular formula of C12H8BrN3O and a molecular weight of 290.11 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a 4-bromophenyl group attached .Mechanism of Action
Target of Action
The primary targets of the compound 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one are glycolytic kinase PGK1 and oxidative stress sensor DJ1 . These proteins play crucial roles in cellular metabolism and response to oxidative stress, respectively.
Mode of Action
The compound interacts with its targets, PGK1 and DJ1, forming a complex . This interaction suggests that PGK1 and DJ1 may interact with each other, which has been confirmed by immunoprecipitation .
Biochemical Pathways
The interaction of the compound with PGK1 and DJ1 affects the glucose homeostasis and oxidative stress pathways . These pathways are linked to telomere signaling, which is crucial for cellular aging and cancer predisposition .
Result of Action
The compound’s action results in modulation of the Shelterin complex and telomere length regulation . It blocks hypoglycemic telomere shortening and affects Shelterin complex composition . The compound also confers cellular protection from cytotoxicity due to bleomycin and desferroxamine .
properties
IUPAC Name |
2-(4-bromophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRLIQAADLTKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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